Piceatannol

Description

This compound has been reported in Malus, Caragana tibetica, and other organisms with data available.

This compound is a polyhydroxylated stilbene extract from the seeds of Euphorbia lagascae, which inhibits protein tyrosine kinase Syk and induces apoptosis. (NCI)

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Wine grape (part of); Tsuga canadensis bark (part of).

Structure

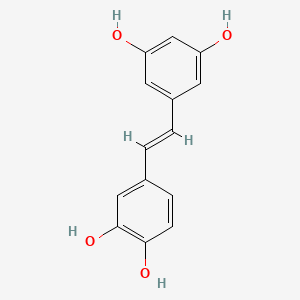

2D Structure

Properties

IUPAC Name |

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRPUGZCRXZLFL-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040587 | |

| Record name | 3,5,3',4'-Tetrahydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,3',4'5-Tetrahydroxystilbene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10083-24-6, 4339-71-3 | |

| Record name | Piceatannol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10083-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,5'-Tetrahydroxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004339713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,5'-Tetrahydroxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010083246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piceatannol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | piceatannol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,3',4'-Tetrahydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenediol, 4-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICEATANNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KS3LS0D4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',4'5-Tetrahydroxystilbene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Piceatannol: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol (trans-3,4,3′,5′-tetrahydroxystilbene) is a naturally occurring polyphenolic stilbenoid, structurally similar to resveratrol. It has garnered significant attention within the scientific community for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-proliferative properties.[1] This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, its intricate biosynthesis pathways, and its modulatory effects on key cellular signaling cascades. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Natural Sources of this compound

This compound is distributed across a variety of plant species, with notable concentrations found in fruits, particularly in their seeds and skins. Key natural sources include grapes, passion fruit, and various berries.[2][3] The concentration of this compound in these sources can vary depending on factors such as plant variety, growing conditions, and post-harvest handling.

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the quantitative data on this compound content in various natural sources, standardized to provide a clear comparison for researchers.

| Natural Source | Plant Part | This compound Concentration (dry weight) | Reference |

| Passion Fruit (Passiflora edulis) | Seeds | 4.8 mg/g | [2] |

| Passion Fruit (P. longifilamentosa) | Seeds | 55.2 µg/g | [2] |

| Passion Fruit (P. edulis x P. caerulea) | Seeds | 44.7 µg/g | [2] |

| Red Grapes (Vitis vinifera) | Skin | 374 ng/g | [2] |

| White Grapes (Vitis vinifera) | Skin | 43 ng/g | [2] |

| Blueberries (Vaccinium corymbosum) | Fruit | 138-422 ng/g | [3] |

| Deerberry (Vaccinium stamineum) | Fruit | 138-422 ng/g | [3] |

| Lingonberry (Vaccinium vitis-idaea) | Fruit | Not detected | [3] |

| Red Wine | up to 311 µg/L | [2] |

Biosynthesis Pathways of this compound

This compound is synthesized in plants through the phenylpropanoid pathway, a complex network of enzymatic reactions that produces a wide array of secondary metabolites. The biosynthesis of this compound can occur through two primary routes, both originating from the general phenylpropanoid pathway.

General Phenylpropanoid Pathway to Stilbenoid Precursors

The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Alternatively, in some plants, L-tyrosine can be directly converted to p-coumaric acid by Tyrosine ammonia-lyase (TAL) .

This compound Biosynthesis from p-Coumaroyl-CoA

From the central precursor p-coumaroyl-CoA, two main pathways lead to the formation of this compound:

Route 1: Resveratrol as an Intermediate

This is the most commonly described pathway.

-

Stilbene synthase (STS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol (3,5,4'-trihydroxystilbene).[4]

-

Hydroxylation of Resveratrol: Resveratrol is then hydroxylated at the 3' position to yield this compound. This critical step can be catalyzed by several enzymes:

-

Cytochrome P450 monooxygenases (CYP): Specifically, enzymes like CYP1B1 have been shown to mediate this conversion.[5][6]

-

2-oxoglutarate-dependent dioxygenase (2-OGDD): This class of enzymes also possesses the ability to hydroxylate resveratrol.[7]

-

Polyphenol oxidase (PPO): PPO can exhibit cresolase activity, leading to the ortho-hydroxylation of resveratrol to form this compound.[7][8]

-

Route 2: Direct Synthesis from Caffeoyl-CoA

An alternative, less common pathway involves the direct synthesis of this compound from caffeoyl-CoA.

-

Hydroxylation of p-coumaroyl-CoA: p-coumaroyl-CoA is first hydroxylated to form caffeoyl-CoA.

-

Stilbene synthase (STS): STS then catalyzes the condensation of one molecule of caffeoyl-CoA with three molecules of malonyl-CoA to directly produce this compound.[4]

Caption: this compound biosynthesis pathways.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of this compound.

Extraction of this compound from Passion Fruit Seeds (Microwave-Assisted Extraction)

This protocol is adapted from a method for microwave-assisted extraction (MAE) of this compound from passion fruit seed cake.[2]

Materials and Reagents:

-

Dried and powdered passion fruit seeds

-

Ethanol (70% v/v)

-

Microwave extraction system

-

Centrifuge

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Combine 0.25 g of dried passion fruit seed powder with 5 mL of 70% ethanol in a microwave-safe extraction vessel.

-

Place the vessel in the microwave extraction system.

-

Set the extraction parameters to a temperature of 87°C for a duration of 30 minutes.

-

Following extraction, centrifuge the mixture at 3,642 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

For multiple extraction cycles, repeat steps 1-5 with the remaining solid material.

-

Concentrate the pooled supernatant using a rotary evaporator under reduced pressure at 40°C.

-

Lyophilize the concentrated extract to obtain a dry powder.

-

Store the this compound-rich extract at -20°C until further analysis.

References

- 1. Selective Extraction of this compound from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resveratrol, pterostilbene, and this compound in vaccinium berries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cancer preventative agent resveratrol is converted to the anticancer agent this compound by the cytochrome P450 enzyme CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]

Piceatannol and its Analogues: A Technical Guide to Chemical Structures, Biological Activities, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol, a naturally occurring stilbenoid, has garnered significant attention in the scientific community for its diverse pharmacological properties. As a hydroxylated analogue of resveratrol, this compound exhibits a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This technical guide provides an in-depth overview of the chemical structure of this compound and its analogues, summarizes key quantitative data on their biological activities, details relevant experimental protocols, and visualizes their modulation of critical signaling pathways.

Chemical Structure of this compound and its Analogues

This compound (trans-3,3',4,5'-tetrahydroxystilbene) is a polyphenol characterized by two aromatic rings linked by a methylene double bond.[3] Its chemical formula is C14H12O4, and its molecular weight is 244.24 g/mol .[4] The defining feature of this compound compared to its well-known precursor, resveratrol (3,4′,5-trans-trihydroxystilbene), is an additional hydroxyl group on one of its phenyl rings.[3] This structural difference is believed to contribute to its enhanced biological activities in some cases.

Several analogues of this compound have been identified and synthesized, each with unique structural modifications that can influence their biological effects. Notable analogues include:

-

Resveratrol: The direct metabolic precursor to this compound.[5]

-

Pinosylvin: A stilbenoid with a different hydroxylation pattern.

-

3,4′,5-trimethoxy-trans-stilbene: A methoxylated derivative.

-

Arachidin-1 and Arachidin-3: Prenylated stilbenoids.

-

ε-Viniferin: A resveratrol dimer.

The chemical structures of this compound and some of its key analogues are presented below.

Quantitative Biological Activity Data

The following tables summarize the cytotoxic activities (IC50 values) of this compound and its analogues against various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | T24 (Bladder Cancer) | 3.9 | [3] |

| This compound | HT1376 (Bladder Cancer) | 4.6 | [3] |

| This compound | C6 (Glioma) | >100 (in proliferating cells) | [3] |

| This compound | MCF-7 (Breast Cancer) | >100 | [6] |

| This compound | MDA-MB-231 (Breast Cancer) | 10-100 | [6] |

| This compound | MDA-MB-468 (Breast Cancer) | 10-100 | [6] |

| This compound | HUVECs (Endothelial Cells) | 5.11 (inhibition of VEGF-induced proliferation) | [7] |

| This compound | PK-15 (Porcine Kidney) | 0.0307 mg/mL (antiviral activity against PRV) | [8] |

| trans-ε-viniferin | HL-60 (Leukemia) | 5.6 ± 1.4 | [3] |

| trans-ε-viniferin | HepG2 (Liver Cancer) | 7.7 ± 0.2 | [3] |

| trans-ε-viniferin | AGS (Gastric Cancer) | 9.3 ± 0.3 | [3] |

| trans-ε-viniferin | MRC-5 (Normal Lung Fibroblasts) | 49.9 | [3] |

| trans-ε-viniferin | HH4 (Normal Hepatocytes) | 192.7 (24h), 177.9 (48h) | [3] |

Signaling Pathway Modulation

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and angiogenesis. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of this compound on the NF-κB, JAK/STAT, and VEGF signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. This compound has been demonstrated to suppress NF-κB activation induced by various inflammatory agents.[1][4] It achieves this by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, which are critical steps for NF-κB's translocation to the nucleus and subsequent gene transcription.[4]

Caption: this compound inhibits the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for cellular responses to cytokines. This compound has been identified as an inhibitor of JAK1, a key component of this pathway.[1] By inhibiting JAK1, this compound prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking their translocation to the nucleus and the transcription of target genes involved in cell proliferation and survival.[9]

Caption: this compound inhibits the JAK/STAT signaling pathway.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) signaling is critical for angiogenesis, the formation of new blood vessels. This compound has been shown to exert anti-angiogenic effects by directly binding to VEGF, thereby preventing it from activating its receptor (VEGFR).[7] This blockage inhibits downstream signaling cascades, including the Akt and Erk pathways, which are crucial for endothelial cell proliferation, migration, and tube formation.[7]

Caption: this compound inhibits the VEGF signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and its analogues.

Synthesis of this compound

A common method for the synthesis of this compound involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][10]

Materials:

-

Triflate 8

-

(E)-alkenylboronoate 13

-

Pinacolborane 12

-

Alkyne 11

-

Palladium catalyst

-

Appropriate solvents and reagents for reaction work-up and purification.

Procedure:

-

Preparation of (E)-alkenylboronoate 13: The key intermediate 13 is prepared diastereoselectively by acid-catalyzed hydroboration of pinacolborane 12 to alkyne 11.[5]

-

Suzuki-Miyaura Cross-Coupling: The trans-stilbene skeleton of this compound is constructed by the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of triflate 8 with (E)-alkenylboronoate 13.[5]

-

Purification: The final product is purified using standard chromatographic techniques.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11]

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium

-

This compound or its analogues dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., 10, 100, 250, and 500 μg/mL) for a specified period (e.g., 24, 48, or 72 hours).[11] Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

Cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against p-IκBα, IκBα, p-p65, p65, COX-2, GAPDH)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.[12]

-

SDS-PAGE: Separate 40 µg of protein per sample on an SDS-PAGE gel.[12]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Anti-inflammatory Assay (Nitric Oxide Measurement)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

-

RAW264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

This compound or its analogues

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture RAW264.7 cells and treat them with LPS (e.g., 100 ng/mL) in the presence or absence of different concentrations of the test compound for 24 hours.[13]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate and incubate for 10-15 minutes at room temperature.[14]

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

NO Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Conclusion

This compound and its analogues represent a promising class of compounds with significant potential for therapeutic applications. Their ability to modulate key signaling pathways involved in inflammation, cancer, and angiogenesis underscores their importance in drug discovery and development. This technical guide provides a comprehensive resource for researchers and scientists working with these molecules, offering a foundation for further investigation into their mechanisms of action and therapeutic potential. The provided experimental protocols serve as a starting point for the in vitro and in vivo evaluation of these fascinating natural products.

References

- 1. Biological activity of this compound: leaving the shadow of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of this compound, an Oxygenated Analog of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and Characterization of the Anticancer Compound this compound from Sophora Interrupta Bedd - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound exhibits anti‐inflammatory effects on macrophages interacting with adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Biological Activities of Piceatannol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piceatannol (trans-3,4,3',5'-tetrahydroxystilbene), a natural analog of resveratrol, is a polyphenolic stilbene found in various plants, including grapes, passion fruit, and white tea.[1] Emerging as a compound of significant interest in the scientific community, this compound has demonstrated a broad spectrum of biological activities in vitro, including potent anticancer, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[1][2] This technical guide provides an in-depth overview of the in vitro biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.

Anticancer Activities

This compound exhibits significant anticancer effects across a variety of cancer cell lines by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest.[3][4][5]

Quantitative Data: Inhibition of Cancer Cell Proliferation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HL-60 | Human Acute Myeloid Leukemia | 5.1 | 72 | [4] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.57 | Not Specified | [6] |

| T24 | Bladder Cancer | 3.9 | 48 | [3] |

| HT1376 | Bladder Cancer | 4.6 | 48 | [3] |

| J82 | Bladder Cancer | 27.7 | Not Specified | [7] |

| Caco-2 | Colorectal Cancer | 0-50 µg/mL (0-200 µM) | Not Specified | [5] |

| HCT-116 | Colorectal Cancer | 0-50 µg/mL (0-200 µM) | Not Specified | [5] |

| WM266-4 | Melanoma | 29.4 | Not Specified | [3] |

| A2058 | Melanoma | 15.6 | Not Specified | [3] |

| DU145 | Prostate Cancer | Not Specified | Not Specified | [4] |

| PC3 | Prostate Cancer | 74.3 | Not Specified | [3] |

| LNCaP | Prostate Cancer | 22.8 | Not Specified | [3] |

| MCF-7 | Breast Cancer | 65.6 | Not Specified | [3] |

| OV2008 | Ovarian Cancer | 29.1 | 48 | [3] |

Key Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways. One of the primary mechanisms is the induction of apoptosis. This is often mediated through the regulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspases.

Anti-inflammatory Activities

This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in various cell types.[2][8]

Quantitative Data: Inhibition of Inflammatory Mediators

| Cell Line | Stimulant | Mediator Inhibited | Concentration of this compound | % Suppression | Reference |

| RAW264.7 Macrophages | LPS | iNOS mRNA | 30 µM | 70.4 | [8] |

| RAW264.7 Macrophages | 3T3-L1-CM | iNOS mRNA | 30 µM | 69.2 | [8] |

| RAW264.7 Macrophages | LPS | TNF-α mRNA | 30 µM | 42.6 | [8] |

| RAW264.7 Macrophages | 3T3-L1-CM | TNF-α mRNA | 30 µM | 47.0 | [8] |

| RAW264.7 Macrophages | LPS | IL-6 mRNA | 30 µM | 27.3 | [8] |

| RAW264.7 Macrophages | 3T3-L1-CM | IL-6 mRNA | 30 µM | 42.1 | [8] |

| RAW264.7 Macrophages | LPS | NO Production | 30 µM | 80.3 | [8] |

| RAW264.7 Macrophages | LPS | TNF-α Production | 30 µM | 33.7 | [8] |

| RAW264.7 Macrophages | LPS | IL-6 Production | 30 µM | 66.5 | [8] |

LPS: Lipopolysaccharide, 3T3-L1-CM: Conditioned medium from 3T3-L1 adipocytes, iNOS: Inducible nitric oxide synthase, NO: Nitric oxide, TNF-α: Tumor necrosis factor-alpha, IL-6: Interleukin-6.

Key Signaling Pathways in Anti-inflammatory Activity

A crucial mechanism underlying this compound's anti-inflammatory effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Antioxidant Activities

This compound demonstrates significant antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.[9][10]

Quantitative Data: Antioxidant Capacity

The antioxidant capacity of this compound has been evaluated using various in vitro assays.

| Assay | IC50 (µM) | Reference |

| DPPH Radical Scavenging | 40.2 | [11] |

| Aβ Peptide (1-42) Aggregation Inhibition | 0.48 | [11] |

Neuroprotective Activities

In vitro studies suggest that this compound may have a neuroprotective role by protecting neuronal cells from oxidative stress and amyloid-beta (Aβ)-induced toxicity, which are implicated in neurodegenerative diseases.[9][12]

Quantitative Data: Neuroprotective Effects

| Assay | Cell Line | Treatment | This compound Concentration | Effect | Reference |

| Cell Viability | SH-SY5Y | Aβ peptide (25-35) | Not specified | Increased cell viability | [11] |

| Cell Viability | PC-12 | H2O2 | Not specified | Attenuated cell death | [12] |

| Sirt1/FoxO1 Pathway | Hippocampal Neurons | Ischemia/Reperfusion | Low and high doses | Activated the pathway | [13][14] |

Antiviral Activities

This compound has been shown to inhibit the replication of several viruses in vitro.

Quantitative Data: Antiviral Efficacy

| Virus | Cell Line | IC50 | Reference |

| Pseudorabies virus (PRV) | PK-15 | 0.0307 mg/mL | [15][16][17][18] |

| Herpes Simplex Virus-1 (HSV-1) | Not Specified | 47.5 µM | [19] |

| Herpes Simplex Virus-2 (HSV-2) | Not Specified | 45.0 µM | [19] |

| Human Cytomegalovirus (HCMV) | WI-38 | 20 µM (effective concentration) | [19] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

-

Protocol Overview:

-

Seed cells in a 96-well plate and allow them to adhere overnight.[20]

-

Treat cells with various concentrations of this compound for the desired duration.[20]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[20][21]

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[20][21][22]

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[20]

-

2. Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells.

-

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[23][24][25]

-

Protocol Overview:

-

Harvest cells and create a single-cell suspension.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[23][26]

-

Incubate for 1-2 minutes at room temperature.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.[23][26]

-

Calculate the percentage of viable cells.[23]

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, which varies throughout the cell cycle.[27]

-

Protocol Overview:

Western Blot Analysis for NF-κB Pathway

Western blotting is a technique used to detect specific proteins in a sample.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., p65, IκBα).

-

Protocol Overview:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the NF-κB pathway proteins of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

Antioxidant Capacity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: The DPPH radical is a stable free radical that has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is measured to determine the radical scavenging activity.[30]

-

Protocol Overview:

-

Prepare a solution of DPPH in methanol.

-

Mix the DPPH solution with various concentrations of this compound.

-

Incubate the mixture in the dark for a specific period (e.g., 30 minutes).[31]

-

Measure the absorbance at a specific wavelength (typically around 517 nm).[31]

-

Calculate the percentage of DPPH radical scavenging.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: The ABTS radical cation is generated by the oxidation of ABTS. In the presence of an antioxidant, the colored ABTS radical cation is reduced back to its colorless form. The decrease in absorbance is proportional to the antioxidant capacity.[32]

-

Protocol Overview:

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.[31][32]

-

Dilute the ABTS radical cation solution to a specific absorbance.

-

Mix the ABTS radical cation solution with various concentrations of this compound.

-

Incubate for a specific period.

-

Measure the absorbance at a specific wavelength (typically around 734 nm).[31]

-

Calculate the percentage of ABTS radical cation scavenging.

-

Measurement of Anti-inflammatory Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Principle: A specific antibody for the cytokine of interest is coated onto a microplate. The sample containing the cytokine is added, and the cytokine binds to the antibody. A second, enzyme-linked antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.

-

Protocol Overview:

-

Coat a 96-well plate with a capture antibody specific for the cytokine (e.g., TNF-α, IL-6).

-

Block the plate to prevent non-specific binding.

-

Add cell culture supernatants (from cells treated with or without this compound) and standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a detection antibody conjugated to an enzyme.

-

Incubate to allow the detection antibody to bind to the captured cytokine.

-

Wash the plate and add a substrate for the enzyme.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

Conclusion

The in vitro evidence presented in this technical guide strongly supports the potential of this compound as a promising candidate for further investigation in the fields of oncology, immunology, neuropharmacology, and virology. The comprehensive quantitative data and detailed methodologies provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the design of future studies to explore the therapeutic applications of this multifaceted natural compound. Further research is warranted to translate these in vitro findings into in vivo models and ultimately, to clinical applications.

References

- 1. This compound: a natural stilbene with a broad spectrum of biological activities | Research, Society and Development [rsdjournal.org]

- 2. This compound induces regulatory T cells and modulates the inflammatory response and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicological Evaluation of this compound, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Structural Analog of Resveratrol, Is an Apoptosis Inducer and a Multidrug Resistance Modulator in HL-60 Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. This compound exhibits anti‐inflammatory effects on macrophages interacting with adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Acetylcholinesterase and Amyloid-β Aggregation by this compound and Analogs: Assessing In Vitro and In Vivo Impact on a Murine Model of Scopolamine-Induced Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Protects PC-12 Cells against Oxidative Damage and Mitochondrial Dysfunction by Inhibiting Autophagy via SIRT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound protects against cerebral ischemia/reperfusion-induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound protects against cerebral ischemia/reperfusion‑induced apoptosis and oxidative stress via the Sirt1/FoxO1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound as an Antiviral Inhibitor of PRV Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. cyrusbio.com.tw [cyrusbio.com.tw]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. Trypan Blue Cell Viability Staining: Protocol & Applications | Revvity [revvity.com]

- 26. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. cancer.wisc.edu [cancer.wisc.edu]

- 28. wp.uthscsa.edu [wp.uthscsa.edu]

- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. 2.5. In- vitro anti-oxidant assays [bio-protocol.org]

- 32. ijprajournal.com [ijprajournal.com]

The Pharmacological Landscape of Piceatannol: A Technical Guide

An In-depth Examination of a Promising Stilbenoid for Researchers and Drug Development Professionals

Piceatannol (3,3′,4,5′-tetrahydroxy-trans-stilbene), a natural analog and metabolite of resveratrol, is a polyphenolic stilbene found in various plants, including grapes, passion fruit, and white tea. Emerging as a compound of significant scientific interest, this compound exhibits a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antioxidant, cardioprotective, and neuroprotective properties. Its structural distinction from resveratrol—an additional hydroxyl group—may contribute to its enhanced bioavailability and, in some cases, superior biological activity. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and elucidation of key signaling pathways to support further research and development.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound across various pharmacological domains, providing a comparative reference for its potency.

Table 1: Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents this compound's efficacy in inhibiting the proliferation of various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference(s) |

| HL-60 | Acute Myeloid Leukemia | 72 | 5.1 | |

| K562 | Chronic Myeloid Leukemia | 72 | ~10-40 | |

| HUT78 | Cutaneous T-cell Lymphoma | 72 | ~24 | |

| A2058 | Melanoma | 72 | 15.6 | |

| WM266-4 | Melanoma | 72 | 29.4 | |

| MCF-7 | Breast Cancer | 24 | >50 | |

| T24 | Bladder Cancer | 48 | 3.9 | |

| HT1376 | Bladder Cancer | 48 | 4.6 | |

| Caco-2 | Colorectal Cancer | 72 | 17 | |

| HCT-116 | Colorectal Cancer | - | - | |

| A549 | Lung Cancer | - | - | |

| PANC-1 | Pancreatic Cancer | 48 | 21.82 | |

| SW1990 | Pancreatic Cancer | 48 | 30.69 | |

| DU145 | Prostate Cancer | - | - | |

| OV2008 | Ovarian Cancer | 48 | 29.1 |

Table 2: Anti-inflammatory & Cardiovascular Activity

This table details the effective concentrations of this compound in modulating key markers of inflammation and its effects on cardiovascular targets.

| Activity | Model System | Effect | Effective Concentration/Dose | Reference(s) |

| Anti-inflammatory | ||||

| iNOS & COX-2 Inhibition | Dextran Sulfate Sodium (DSS)-induced mouse colitis | Attenuated protein expression | 10 mg/kg (oral admin.) | |

| iNOS & COX-2 Inhibition | TPA-treated mouse skin | Attenuated expression | - | |

| Pro-inflammatory Cytokine Suppression (NO, PGE₂, TNF-α, IL-6) | IL-1β-induced human osteoarthritic chondrocytes | Attenuated production | - | |

| NF-κB Activation Inhibition | TNF-α-stimulated Human Myeloid Cells | Suppressed DNA binding activity | - | |

| Cardiovascular | ||||

| Action Potential Duration (APD) Prolongation | Rat ventricular cells | Marked prolongation | 3-100 µmol/L | |

| Ito (transient outward K⁺ current) Inhibition | Rat ventricular cells | IC50 = 44.1 µM | - | |

| IKss (steady-state outward K⁺ current) Inhibition | Rat ventricular cells | IC50 = 118.7 µM | - | |

| eNOS Phosphorylation | Human endothelial cells | Stimulated NO production | Dose-dependent |

Key Experimental Protocols

This section provides standardized methodologies for assessing the pharmacological properties of this compound, synthesized from protocols described in the cited literature.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

This compound Treatment: Prepare various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.1%).

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of this compound concentration.

Protein Expression Analysis (Western Blot)

This protocol is used to detect and quantify the expression levels of specific proteins in cells treated with this compound, which is crucial for elucidating its mechanism of action on signaling pathways.

Methodology:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific duration. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary targets of this compound within these cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been shown to suppress NF-κB activation, contributing to its anti-inflammatory and anticancer effects.

Caption: this compound inhibits NF-κB signaling by targeting IKK and p65.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is critical for cell proliferation, growth, and survival. Dysregulation of this pathway is common in cancer. This compound has been demonstrated to inhibit this pathway, thereby suppressing cancer cell proliferation and inducing apoptosis.

Caption: this compound suppresses cell survival by inhibiting PI3K and Akt.

Attenuation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway transmits information from extracellular cytokine signals to the nucleus, playing a key role in immunity, inflammation, and cell growth. This compound inhibits this pathway, which is implicated in its anti-inflammatory and anticancer activities.

Caption: this compound blocks inflammatory signaling by inhibiting JAK phosphorylation.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across a range of preclinical models, targeting fundamental cellular processes involved in cancer, inflammation, and cardiovascular disease. Its ability to modulate multiple critical signaling pathways, often with greater potency than its parent compound resveratrol, underscores its promise as a lead compound for drug development.

Future research should focus on several key areas. Firstly, more extensive in vivo studies are required to validate the efficacy and safety of this compound in more complex biological systems and to establish optimal dosing regimens. Secondly, a deeper understanding of its pharmacokinetics and metabolism in humans is essential for clinical translation. Finally, medicinal chemistry efforts could be directed at synthesizing more stable and potent derivatives of this compound to enhance its therapeutic index. The comprehensive data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable natural compound.

Discovery and history of Piceatannol in plants

An In-depth Technical Guide to the Discovery and History of Piceatannol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (trans-3,4,3',5'-tetrahydroxystilbene), a natural stilbenoid and a structural analog of resveratrol, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound in the plant kingdom. It details the initial isolation, key milestones in its identification across various plant species, and quantitative data on its prevalence. Furthermore, this guide outlines detailed experimental protocols for extraction and quantification and illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Timeline

The journey of this compound discovery began in the mid-20th century, with its initial isolation and characterization from plant sources. The timeline below highlights the key milestones in the identification of this compound in various botanicals.

-

1984: this compound was first isolated from the seeds of Euphorbia lagascae, where it was identified as an antileukemic principle.[1] This marked the formal discovery of the compound in the plant kingdom.

-

Subsequent Discoveries: Following its initial discovery, this compound was identified in a variety of other plant species, expanding the understanding of its natural distribution. These include:

-

Grapes (Vitis vinifera): this compound has been detected in grape skins, contributing to the pool of bioactive stilbenoids in this widely consumed fruit.[2][3]

-

Passion Fruit (Passiflora edulis): The seeds of passion fruit have been identified as a particularly rich source of this compound.[4][5][6]

-

White Tea (Camellia sinensis): This popular beverage has also been found to contain this compound.

-

Japanese Knotweed (Polygonum cuspidatum): Known for its high resveratrol content, this plant also contains this compound.[7]

-

Rhodomyrtus tomentosa (Rose Myrtle): This fruit, used in traditional medicine, is a notable source of this compound.[8][9][10]

-

Sophora interrupta: this compound has also been isolated from this plant species.

-

Quantitative Analysis of this compound in Plants

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content from various sources, providing a comparative overview for researchers seeking potent natural sources of this compound.

| Plant Species | Plant Part | This compound Content | Reference |

| Vitis vinifera (Cabernet Sauvignon) | Berries | 0.78 µg/g fresh weight | [4][11] |

| Vitis vinifera (21 red grape varieties) | Skins | Up to 72.1 µg/g fresh weight | [12] |

| Passiflora edulis | Seeds | 4.8 mg/g freeze-dried seed | [5] |

| Passiflora edulis | Seeds | 5.7 mg/g | [4] |

| Passiflora edulis | Seed Extract Powder | 37.06 µg/mg | [13] |

| Passiflora edulis 'Flavicarpa' | Seeds | 20.8 ± 0.4 mg/kg | [14] |

| Passiflora edulis 'Sims' | Seeds | 14.6 ± 0.2 mg/kg | [14] |

| Rhodomyrtus tomentosa | Fruit | 2.3 mg/g dry weight | [8][9][10] |

| Vaccinium species (Blueberries) | Berries | Up to 422 ng/g | [11] |

Experimental Protocols

Extraction of this compound from Passion Fruit Seeds

This section details a common methodology for the extraction of this compound from passion fruit seeds, a well-documented rich source.

Materials and Equipment:

-

Dried and powdered passion fruit seeds

-

Ethanol (60%)

-

Reflux apparatus

-

Filtration system (e.g., Whatman filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of dried, powdered passion fruit seeds.

-

Add 100 mL of 60% ethanol to the seed powder.

-

Perform reflux extraction for 1 hour.

-

Filter the resulting solution to separate the extract from the solid seed residue.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude this compound-rich extract.[15]

A more advanced and efficient method for this compound extraction is Microwave-Assisted Extraction (MAE). A sequential MAE at 87 °C, with 70% ethanol for 30 minutes per cycle, has been shown to yield a high concentration of this compound.[16]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common analytical technique for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series with a Diode-Array Detector (DAD) or equivalent.[17]

-

Column: C18 Agilent Poroshell 120 (100 mm × 4.6 mm i.d., 2.7 μM particle size) or similar reverse-phase column.[17]

-

Mobile Phase:

-

Gradient Elution: A typical gradient involves a linear increase in the proportion of Solvent B over time to ensure the separation of this compound from other compounds in the extract.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection Wavelength: 320 nm.[11]

-

Injection Volume: 20 µL.[11]

Procedure:

-

Prepare standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

-

Prepare the plant extract sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the standard solutions and the sample extract into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and immune responses.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the transcription factor NF-κB, a critical regulator of inflammatory responses.[18][19][20] It achieves this by suppressing the IκBα kinase (IKK) and the phosphorylation of the p65 subunit of NF-κB.[18]

JAK/STAT Signaling Pathway

This compound can also inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for cytokine-mediated cellular responses.[19][21] Specifically, it has been shown to inhibit the activation of JAK2 and STAT3.[21]

Syk Kinase Signaling

This compound is a known inhibitor of spleen tyrosine kinase (Syk), a key enzyme in the signaling pathways of various immune cells.[19][22][23][24] By inhibiting Syk, this compound can modulate immune responses, such as mast cell degranulation.[22]

Conclusion

This compound, since its initial discovery, has emerged as a significant natural compound with a broad spectrum of biological activities. Its presence in various edible plants, particularly in high concentrations in passion fruit seeds and Rhodomyrtus tomentosa, makes it an accessible compound for further research and potential therapeutic applications. The detailed methodologies for its extraction and quantification, along with the elucidation of its effects on key signaling pathways, provide a solid foundation for future investigations into its pharmacological potential. This guide serves as a comprehensive resource for scientists dedicated to exploring the full therapeutic promise of this compound.

References

- 1. This compound, a stilbene phytochemical, inhibits mitochondrial F0F1-ATPase activity by targeting the F1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ojs.openagrar.de [ojs.openagrar.de]

- 3. This compound: The other potent antioxidant in grapes and wine | MDedge [ma1.mdedge.com]

- 4. Constituent Characteristics and Functional Properties of Passion Fruit Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound is superior to resveratrol in promoting neural stem cell differentiation into astrocytes - Food & Function (RSC Publishing) DOI:10.1039/C6FO00685J [pubs.rsc.org]

- 7. staffweb.wilkes.edu [staffweb.wilkes.edu]

- 8. The Health Beneficial Properties of Rhodomyrtus tomentosa as Potential Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dial.uclouvain.be [dial.uclouvain.be]

- 10. This compound, a potent bioactive stilbene, as major phenolic component in Rhodomyrtus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and Quantification of Stilbenes (this compound and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. tandfonline.com [tandfonline.com]

- 15. jppres.com [jppres.com]

- 16. researchgate.net [researchgate.net]

- 17. Selective Extraction of this compound from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound attenuates lipopolysaccharide-induced NF-kappaB activation and NF-kappaB-related proinflammatory mediators in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound-mediated JAK2/STAT3 signaling pathway inhibition contributes to the alleviation of oxidative injury and collagen synthesis during pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound, a Syk-selective tyrosine kinase inhibitor, attenuated antigen challenge of guinea pig airways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. cancer-research-network.com [cancer-research-network.com]

Piceatannol as a Phytoalexin: A Technical Guide to its Role in Plant Stress Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piceatannol, a naturally occurring stilbenoid and a hydroxylated analog of resveratrol, is a critical phytoalexin in the defense mechanisms of various plants. Its synthesis is markedly induced in response to a range of biotic and abiotic stressors, including fungal pathogens, ultraviolet (UV) radiation, and ozone. This technical guide provides a comprehensive overview of the role of this compound in plant stress responses, detailing the signaling pathways that regulate its production, experimental protocols for its induction and quantification, and a summary of its antimicrobial and antioxidant activities. This document is intended to serve as a resource for researchers in plant biology, natural product chemistry, and drug development.

Introduction

Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to pathogen attack or environmental stress. This compound (3,4,3',5'-tetrahydroxy-trans-stilbene) is a prominent member of the stilbene family of phytoalexins, which are characterized by a C6-C2-C6 carbon skeleton. Found in a variety of plants, including grapes (Vitis vinifera), passion fruit (Passiflora edulis), and sugarcane, this compound exhibits a broad spectrum of biological activities, including potent antioxidant and antimicrobial properties.[1][2][3] The induction of this compound biosynthesis is a key component of the plant's innate immune system, providing a rapid and localized defense against invading pathogens and protection from damaging environmental conditions. Understanding the molecular mechanisms underlying this compound production is crucial for developing strategies to enhance plant disease resistance and for the potential exploitation of this bioactive compound in pharmaceutical and nutraceutical applications.

This compound Biosynthesis and its Induction by Stress

This compound is synthesized from the general phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. The key enzymatic steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, which is then condensed with three molecules of malonyl-CoA by stilbene synthase (STS) to produce resveratrol. Subsequently, resveratrol is hydroxylated at the 3' position by a cytochrome P450-dependent monooxygenase, likely a resveratrol 3'-hydroxylase, to yield this compound. The expression of the genes encoding these biosynthetic enzymes is tightly regulated and is induced by various stress signals.

Biotic Stress

Fungal pathogens are potent inducers of this compound biosynthesis. Infection of grapevine (Vitis vinifera) with Botrytis cinerea, the causal agent of gray mold, leads to a significant accumulation of this compound in the infected tissues.[2] This response is part of the plant's hypersensitive response, which aims to limit the spread of the pathogen.

Abiotic Stress

Abiotic stressors also play a crucial role in the induction of this compound. Ultraviolet (UV) radiation, particularly UV-C, has been shown to be a strong elicitor of this compound accumulation in grape leaves and passion fruit calluses.[4][5] This response is thought to be a protective mechanism against UV-induced DNA damage and oxidative stress. Ozone exposure is another abiotic stressor that can trigger the production of phytoalexins, including stilbenes, in plants.[6]

Signaling Pathways Regulating this compound Biosynthesis

The induction of this compound biosynthesis in response to stress is mediated by complex signaling networks. These pathways involve the perception of stress signals, the activation of downstream signaling cascades, and the regulation of transcription factors that control the expression of stilbene biosynthetic genes.

Mitogen-Activated Protein Kinase (MAPK) Cascade

The MAPK signaling cascade is a central component in plant defense signaling. Upon perception of stress signals, a phosphorylation cascade is initiated, leading to the activation of specific MAPKs. In grapevine, the activation of MAPK cascades is essential for the induction of stilbene synthase (STS) gene expression.[7] This activation ultimately leads to the phosphorylation and activation of downstream transcription factors.

Jasmonate and Salicylate Signaling

The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key regulators of plant defense responses. Jasmonates, in particular, are known to play a crucial role in the induction of phytoalexin biosynthesis.[2][8] The JA signaling pathway involves the degradation of JAZ repressor proteins, which leads to the activation of MYC and WRKY transcription factors.[9]

Transcription Factors

WRKY and MYB transcription factors are key regulators of stilbene synthase gene expression.[9][10] In grapevine, specific WRKY and MYB proteins have been shown to bind to the promoters of STS genes, thereby activating their transcription in response to stress signals.[10][11] The combinatorial regulation by these transcription factors allows for a fine-tuned response to different stressors.

Quantitative Data on this compound Accumulation

The accumulation of this compound varies significantly depending on the plant species, the type and intensity of the stressor, and the tissue being analyzed. The following tables summarize quantitative data from various studies.

Table 1: this compound Accumulation in Response to Biotic Stress

| Plant Species | Tissue | Stressor | This compound Concentration (µg/g fresh weight) | Reference |

| Vitis vinifera | Berries | Botrytis cinerea | 0.052 | [2] |

Table 2: this compound Accumulation in Response to Abiotic Stress

| Plant Species | Tissue | Stressor | This compound Concentration | Reference |

| Passiflora edulis | Callus | UV Irradiation | 2.17 - 5.31 µg/g | [4] |

| Vitis vinifera | Grapes | UV-C Irradiation | 86-fold increase (total stilbenoids) | [5] |

| Melissa officinalis | Plants | Ozone (80 ppb for 35 days) | Upregulation of phenylpropanoid biosynthesis genes | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a phytoalexin.

Induction of this compound Biosynthesis

-

Fungal Culture: Culture Botrytis cinerea on potato dextrose agar (PDA) plates at 20-22°C for 10-14 days under a 12-hour photoperiod with UV-A light to induce sporulation.[12][13]

-

Spore Suspension Preparation: Flood the culture plates with sterile distilled water and gently scrape the surface to release the conidia. Filter the suspension through sterile gauze to remove mycelial fragments.[12][13]

-

Spore Concentration Adjustment: Determine the conidia concentration using a hemocytometer and adjust to 1 x 105 conidia/mL with sterile distilled water.[12]

-

Inoculation: Apply droplets (e.g., 5 µL) of the spore suspension onto the surface of detached or attached grapevine leaves.[13]

-

Incubation: Place the inoculated leaves in a humid chamber at 25°C with a 12-hour photoperiod for 7 days to allow for infection and this compound induction.[12]

-

Sample Preparation: Arrange grape bunches on a non-reflective surface.

-

UV-C Treatment: Expose the grapes to UV-C radiation (254 nm) at a specified dose. For example, a daily application for three days before harvest has been shown to be effective.[5]

-

Incubation: Store the irradiated grapes under controlled conditions (e.g., room temperature in the dark) for a defined period (e.g., 24-48 hours) to allow for the accumulation of this compound.

Extraction and Quantification of this compound

-

Sample Preparation: Defat passion fruit seed powder.

-

Extraction: Perform PLE using a mixture of ethanol and water (e.g., 50-75% ethanol) at elevated temperature (e.g., 70°C) and pressure (e.g., 10 MPa).[1][14]

-

Extract Collection: Collect the extract and concentrate it under reduced pressure.

-

Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A reversed-phase C18 column is suitable for the separation of stilbenes.[8][15]

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.2% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[15][16][17][18]

-

Example Gradient: Start with a high percentage of the aqueous phase, and gradually increase the percentage of the organic solvent over the run time to elute the compounds.[2]

-

-

Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound, which is around 325 nm.[8]

-

Quantification: Prepare a calibration curve using a pure standard of this compound to quantify its concentration in the plant extracts.

Conclusion

This compound is a vital phytoalexin that plays a significant role in the defense mechanisms of plants against a variety of biotic and abiotic stresses. Its synthesis is tightly regulated by complex signaling networks, offering multiple points for potential intervention to enhance plant resilience. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further investigate the role of this compound in plant biology and to explore its potential applications in agriculture and medicine. Further research is warranted to fully elucidate the intricate regulatory mechanisms and to optimize methods for the production and extraction of this promising bioactive compound.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. ojs.openagrar.de [ojs.openagrar.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Daily Preharvest UV-C Light Maintains the High Stilbenoid Concentration in Grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ozone Treatment as an Approach to Induce Specialized Compounds in Melissa officinalis Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A simple and sensitive HPLC-UV method for the quantification of this compound analog trans-3,5,3',4'-tetramethoxystilbene in rat plasma and its application for a pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Combinatorial Regulation of Stilbene Synthase Genes by WRKY and MYB Transcription Factors in Grapevine (Vitis vinifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MYB30 and MYB14 form a repressor–activator module with WRKY8 that controls stilbene biosynthesis in grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Piceatannol Bioavailability and Metabolism In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of piceatannol's bioavailability, pharmacokinetics, and metabolic fate in vivo. This compound, a natural analog of resveratrol, has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects[1][2]. A thorough understanding of its behavior within a biological system is paramount for translating these promising in vitro findings into viable clinical applications. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the core metabolic pathways to support further research and development.

Bioavailability and Pharmacokinetic Profile

This compound, like many polyphenolic compounds, exhibits limited oral bioavailability, which is a critical consideration for its development as a therapeutic agent.[3][4]. In vivo studies, primarily conducted in rat models, have established key pharmacokinetic parameters following both intravenous and oral administration.

Following intravenous (IV) administration in Sprague-Dawley rats, this compound is characterized by a high volume of distribution (Vd), suggesting extensive distribution into tissues, and a high hepatic clearance rate[1][3][4]. The plasma elimination half-life after an IV dose has been reported as 4.23 hours, though a much longer urinary elimination half-life of 19.88 hours suggests potential for longer retention within the body[1][3]. The absolute oral bioavailability is relatively low, estimated at 6.99 ± 2.97%[5][6].